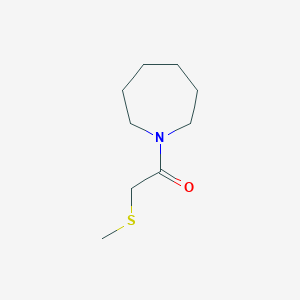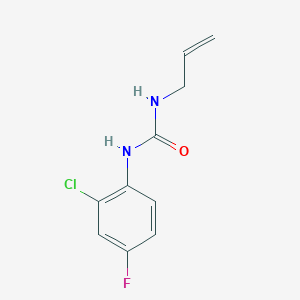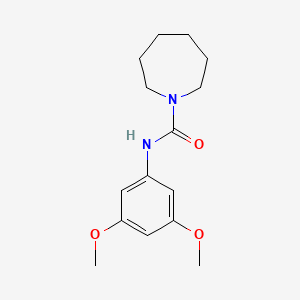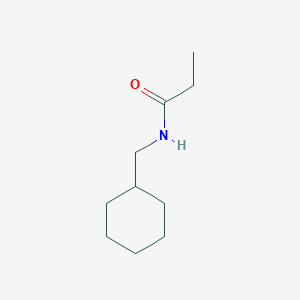![molecular formula C14H24N2O2 B7512428 1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one is a cyclic compound that belongs to the class of heterocyclic compounds. It is also known as Azepanone or Azepan-2-one. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This, in turn, can improve cognitive function and memory.
Biochemical and Physiological Effects
1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Moreover, this compound has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one in lab experiments is its potential applications in drug discovery and development. This compound has been found to exhibit a range of pharmacological properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions that can be explored in the study of 1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one. One of the areas that can be explored is the development of new drugs based on this compound. Moreover, further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one is a cyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits a range of pharmacological properties, including anticonvulsant, anti-inflammatory, and analgesic properties. However, further studies are needed to determine the safety and efficacy of this compound in humans. Overall, the study of 1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one holds great promise for the development of new drugs and the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one involves the reaction of 1,6-hexanediamine with diethyl oxalate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. The purity of the compound can be improved by recrystallization from ethanol.
Scientific Research Applications
1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Moreover, this compound has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13-8-4-3-7-11-16(13)12-14(18)15-9-5-1-2-6-10-15/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWGJYNPRKMTDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)

![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)





